(Rac)-H-Thr-OMe hydrochloride

Enzyme Kinetics Substrate Specificity Aminoacyl-tRNA Synthetase

Choose (Rac)-H-Thr-OMe HCl for reliable peptide synthesis. The methyl ester protects the carboxyl from unwanted nucleophilic attack during SPPS, while the free α-amino group activates and couples selectively. Hydrochloride salt ensures aqueous solubility and 36-month stability at -20 °C. Use as a protected intermediate for prodrugs or a negative control in carboxyl-recognizing enzyme assays. ≥98% HPLC purity guarantees reproducible results and eliminates diastereomer separation.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 39994-75-7
Cat. No. B554946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-H-Thr-OMe hydrochloride
CAS39994-75-7
Synonyms39994-75-7; MethylL-threoninatehydrochloride; L-Threoninemethylesterhydrochloride; (2S,3R)-methyl2-amino-3-hydroxybutanoatehydrochloride; methyl(2S,3R)-2-amino-3-hydroxybutanoatehydrochloride; PubChem19049; MethylL-threoninateHCl; AC1MC26B; L-ThreonineMethylesterHCl; KSC491O7H; SCHEMBL156159; T5898_SIGMA; CHEMBL1221904; 89210_FLUKA; CTK3J1773; MolPort-003-939-611; OZSJLLVVZFTDEY-HJXLNUONSA-N; EINECS254-738-5; ANW-29243; MFCD00037677; AKOS015924193; AM82244; CS17112; RTR-015953; AK-49761
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)[NH3+])O.[Cl-]
InChIInChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
InChIKeyOZSJLLVVZFTDEY-HJXLNUONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-H-Thr-OMe Hydrochloride (CAS 39994-75-7): Technical Baseline and Procurement-Relevant Chemical Identity


(Rac)-H-Thr-OMe hydrochloride, systematically identified as methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride, is a racemic methyl ester hydrochloride derivative of the amino acid threonine [1]. With a molecular weight of 169.61 g/mol and molecular formula C5H12ClNO3, the compound exists as a white to off-white hygroscopic powder that exhibits solubility in water and a range of polar organic solvents [1][2]. The methyl ester protecting group renders the carboxyl moiety inert toward undesired nucleophilic attack during peptide coupling, while the free α-amino group remains available for activation and condensation reactions . This chemical architecture positions the compound as an intermediate building block in peptide synthesis, where the methyl ester can be subsequently hydrolyzed under controlled conditions to regenerate the free carboxylic acid for further chain elongation or final deprotection.

Why In-Class Analogs Cannot Substitute for (Rac)-H-Thr-OMe Hydrochloride (CAS 39994-75-7) in Research and Industrial Applications


Generic substitution among threonine derivatives is scientifically unsound due to fundamental differences in stereochemical configuration, protecting group chemistry, and physical state. The L-threonine stereochemistry at the α-carbon (2S,3R) confers specific enzymatic recognition and biological compatibility absent in D- or allo-isomers [1]. The methyl ester protecting group alters both solubility profile and reactivity compared to free L-threonine, tert-butyl ester, or amide analogs, directly affecting coupling efficiency and subsequent deprotection kinetics . Furthermore, the hydrochloride salt form dictates hygroscopicity, storage stability, and compatibility with organic reaction media, distinguishing it from free-base or alternative salt forms . Interchanging (Rac)-H-Thr-OMe hydrochloride with a stereoisomer, a different ester derivative, or the unprotected amino acid would introduce uncontrolled variables in peptide yield, stereochemical purity, and downstream biological activity, rendering experimental results irreproducible and manufacturing processes non-compliant with quality specifications.

Quantitative Differentiation Evidence for (Rac)-H-Thr-OMe Hydrochloride (CAS 39994-75-7) Relative to Analogs


Enzymatic Substrate Activity: Zero Percent Relative Activity of Methyl Ester Derivative

In a kinetic study of human aspartyl-tRNA synthetase, the methyl ester derivative DL-threonine methyl ester exhibited 0% relative activity compared to L-threonine (set at 100%) [1]. This complete loss of enzymatic recognition confirms that esterification of the carboxyl group abolishes substrate function for this essential aminoacyl-tRNA synthetase, a property that distinguishes the protected building block from the free amino acid in biochemical and biosynthetic applications.

Enzyme Kinetics Substrate Specificity Aminoacyl-tRNA Synthetase

Aqueous Solubility: Hydrochloride Salt Form Enables Water Solubility

L-Threonine methyl ester hydrochloride is reported as soluble in water [1], whereas the N-Boc protected analog (N-Boc-L-threonine methyl ester) is described as only slightly soluble in water . The hydrochloride salt enhances aqueous solubility compared to the neutral free base or N-protected ester derivatives, facilitating homogeneous reaction conditions in aqueous or mixed aqueous-organic solvent systems.

Solubility Formulation Reaction Media Compatibility

Storage Stability: Defined Temperature Regimen (-20°C) for Powder Form Integrity

Vendor specifications for L-threonine methyl ester hydrochloride consistently recommend storage at -20°C in sealed, desiccated containers, with stability of the lyophilized powder guaranteed for 36 months under these conditions [1][2]. In contrast, the racemic DL-threonine methyl ester hydrochloride analog (CAS 62076-66-8) is specified for storage under inert atmosphere in a freezer below -20°C, with a reported melting point of 125°C [3], indicating differing thermal stability and handling requirements between the L-enantiomer and the racemic mixture.

Stability Storage Powder Longevity

Purity Specification: High-Performance Liquid Chromatography (HPLC) Purity ≥98%

Commercially available L-threonine methyl ester hydrochloride is routinely specified with purity ≥98% as determined by HPLC . This high chromatographic purity ensures minimal contamination with stereoisomers, unreacted starting materials, or byproducts that could compromise peptide coupling yield or introduce racemization. In comparison, the racemic DL-threonine methyl ester hydrochloride (CAS 62076-66-8) is offered with a similar purity specification of 98% , but the presence of both D- and L-enantiomers in the racemic mixture inherently yields a diastereomeric peptide product upon coupling with chiral amino acids, a critical distinction for applications requiring stereochemically defined sequences.

Purity Quality Control Peptide Synthesis

Optimal Research and Industrial Application Scenarios for (Rac)-H-Thr-OMe Hydrochloride (CAS 39994-75-7)


Solid-Phase Peptide Synthesis as a Protected Threonine Building Block

The methyl ester protecting group prevents undesired carboxylate nucleophilicity during Fmoc/t-Bu solid-phase peptide synthesis (SPPS), allowing selective activation of the α-amino group for coupling to the growing peptide chain . The free β-hydroxyl group remains available for subsequent glycosylation, phosphorylation, or sulfation after chain assembly. The water solubility of the hydrochloride salt facilitates dissolution in aqueous coupling buffers or mixed solvent systems, while the defined -20°C storage stability (36 months) ensures consistent batch performance over extended synthesis campaigns [1].

Stereochemically Defined Peptide and Peptidomimetic Construction

The L-threonine stereochemistry (2S,3R) at both the α- and β-carbon centers is critical for synthesizing bioactive peptides that require native-like conformation and receptor recognition . Procurement of the enantiopure hydrochloride salt (≥98% HPLC) avoids racemization issues encountered with DL-mixtures, eliminating the need for diastereomer separation post-synthesis. This is particularly important for peptides intended for biological assay where stereochemical impurities can confound structure-activity relationship (SAR) interpretation.

Enzymatic Substrate Specificity Studies Using the Methyl Ester as a Negative Control

As demonstrated by the 0% relative activity toward aspartyl-tRNA synthetase , the methyl ester derivative serves as a validated negative control substrate in aminoacyl-tRNA synthetase and other carboxyl-recognizing enzyme assays. This allows researchers to distinguish between enzymatic recognition of the free carboxylate moiety versus the α-amino group or side chain hydroxyl, providing mechanistic insight into enzyme specificity and facilitating inhibitor design.

Synthetic Intermediate for Prodrug and Bioconjugate Chemistry

The methyl ester group can be selectively hydrolyzed under mild basic or enzymatic conditions to regenerate the free carboxylic acid, enabling the compound to serve as a protected intermediate in the synthesis of threonine-containing prodrugs or bioconjugates . The hydrochloride salt form ensures solubility in aqueous reaction media during deprotection steps, while the defined purity (≥98%) minimizes side products that could compromise subsequent conjugation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-H-Thr-OMe hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.